MSP-3
Overview
Description
MSP-3 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, with an effective concentration (EC50) of 0.87 micromolar. It exhibits neuroprotective and antinociceptive effects, making it a significant compound in the field of pain management and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSP-3 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
MSP-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
MSP-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the TRPV1 channel and its interactions with other molecules.
Biology: Investigated for its role in neuroprotection and pain management.
Medicine: Potential therapeutic agent for conditions involving chronic pain and neurodegenerative diseases.
Industry: Used in the development of new pain management drugs and neuroprotective agents
Mechanism of Action
MSP-3 exerts its effects by binding to the TRPV1 channel, a receptor found in sensory neurons. This binding activates the channel, leading to the influx of calcium ions into the cell. The increased calcium ion concentration triggers a cascade of intracellular events that result in the modulation of pain signals and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPV1 agonist known for its pain-relieving properties.
Resiniferatoxin: A potent TRPV1 agonist with similar effects to MSP-3.
AMG 517: A TRPV1 antagonist that blocks the receptor’s activity
Uniqueness of this compound
This compound is unique due to its specific binding affinity and efficacy at the TRPV1 channel. Its neuroprotective and antinociceptive effects make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVEUVIUAJXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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